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Compound of Interest

Compound Name: 2-(2,5-Dichlorophenyl)oxirane

CAS No.: 2783-27-9

Cat. No.: B3369979 Get Quote

Executive Summary & Strategic Significance
2-(2,5-Dichlorophenyl)oxirane (CAS: 2783-27-9), also known as 2,5-Dichlorostyrene oxide, is

a high-value organochlorine intermediate used primarily in the synthesis of chiral

pharmaceutical building blocks and agrochemicals.[1][2] While its structural isomer, the 2,4-

dichlorophenyl derivative, is the cornerstone of blockbuster antifungals (e.g., Miconazole,

Ketoconazole), the 2,5-isomer represents a critical "chemical space" for Structure-Activity

Relationship (SAR) exploration.[1][2]

Researchers utilize this compound to modulate steric and electronic properties in drug design,

particularly for:

Next-Generation Antifungals: Exploring alternative substitution patterns to overcome azole

resistance.[1][2]

Chiral Resolution Substrates: Serving as a model for enzymatic hydrolysis to produce

enantiopure vicinal diols and amino alcohols.[1][2]

Bioactive Scaffolds: Synthesis of Factor XIIa inhibitors and urease inhibitors where the 2,5-

dichloro motif provides optimal hydrophobic pocket filling.[1][2]
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The following data characterizes the racemic mixture. Enantiopure forms (R- or S-) exhibit

identical scalar properties but distinct optical rotation.[1][2]

Property Value Technical Note

CAS Number 2783-27-9

Racemic mixture.[1][2] (R)-

isomer: 30080578; (S)-isomer:

586960-49-8.[1][2]

IUPAC Name 2-(2,5-Dichlorophenyl)oxirane
Often referred to as 2,5-

Dichlorostyrene oxide.[1][2]

Molecular Formula C₈H₆Cl₂O Halogenated epoxide.[1][2]

Molecular Weight 189.04 g/mol
Suitable for fragment-based

drug design (FBDD).[1][2]

Physical State Colorless to pale yellow liquid
Viscous oil at room

temperature.[1][2]

Boiling Point ~113–115 °C (at 0.5 mmHg)
Extrapolated atmospheric BP

is ~280°C (decomposes).[1][2]

Density 1.40 ± 0.05 g/cm³
High density due to dichloro

substitution.[1][2]

Solubility
DMSO, DCM, Methanol, Ethyl

Acetate

Hydrophobic; practically

insoluble in water.[1][2]

Lipophilicity (LogP) ~2.6
Moderate lipophilicity, ideal for

membrane permeability.[1][2]

Synthetic Pathways & Methodologies[1][2][3]
Two primary routes are established for high-yield synthesis.[1][2] The Corey-Chaykovsky

reaction is preferred for laboratory scale due to mild conditions and high stereocontrol potential.

[1][2]

Protocol A: Corey-Chaykovsky Epoxidation (Direct)[1][2]
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This method converts 2,5-dichlorobenzaldehyde directly to the epoxide using a sulfur ylide.[1]

[2]

Reagents:

2,5-Dichlorobenzaldehyde (1.0 eq)[1][2]

Trimethylsulfoxonium iodide (TMSOI) (1.2 eq)[1][2]

Sodium Hydride (NaH) (1.5 eq, 60% dispersion in oil) or KOH (powdered)[1][2]

Solvent: Dry DMSO or DMSO/THF mixture.[1][2]

Step-by-Step Workflow:

Ylide Formation: Under nitrogen atmosphere, wash NaH with dry hexane to remove oil.[1][2]

Suspend in dry DMSO. Add TMSOI portion-wise at room temperature. Stir for 30–60 minutes

until hydrogen evolution ceases and the solution becomes clear (formation of

dimethylsulfoxonium methylide).

Addition: Cool the ylide solution to 0–5 °C. Add 2,5-dichlorobenzaldehyde (dissolved in

minimal DMSO) dropwise over 20 minutes.

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by

TLC (Hexane:EtOAc 4:1) for disappearance of aldehyde.[1][2]

Quench & Workup: Pour the reaction mixture into ice-cold brine. Extract with Diethyl Ether or

Ethyl Acetate (3x).[1][2]

Purification: Wash combined organics with water (to remove DMSO) and brine. Dry over

anhydrous Na₂SO₄.[1][2] Concentrate in vacuo.[1][2]

Yield: Expect 85–92% yield of pale yellow oil.

Protocol B: Chemo-Enzymatic Resolution (Chiral
Synthesis)[1][2]
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For asymmetric applications, a racemic epoxide is often resolved or synthesized via reduction

of the corresponding chloroketone.[1][2]

Precursor: 2-Chloro-1-(2,5-dichlorophenyl)ethanone.[1][2]

Bioreduction: Use of specific ketoreductases (KREDs) or microbial reduction (e.g.,

Rhodococcus sp.) to yield (S)-2-chloro-1-(2,5-dichlorophenyl)ethanol with >99% ee.[1][2]

Cyclization: Treat the chiral chlorohydrin with aqueous NaOH/KOH in a biphasic system

(e.g., Toluene/Water) to effect ring closure with inversion of configuration, yielding the (S)-

epoxide (if starting from S-alcohol, mechanism dictates retention or inversion depending on

kinetics, typically inversion at the chiral center if direct displacement occurs, but here the

chiral center is the alcohol carbon).[1][2] Correction: Intramolecular Williamson ether

synthesis retains the configuration at the chiral center relative to the carbon skeleton, but

stereochemistry must be verified per specific enzyme outcome.[1][2]

Reactivity & Mechanistic Insights[1][2]
The chemical utility of 2-(2,5-Dichlorophenyl)oxirane lies in the regioselective ring-opening of

the strained epoxide ring.[1][2]

Regioselectivity Rules[1][2]
Basic Conditions (Nucleophilic Attack): Nucleophiles (amines, azoles, thiols) predominantly

attack the

-carbon (less substituted) due to steric hindrance from the bulky 2,5-dichlorophenyl group at
the

-position.[1][2]

Acidic Conditions: Protonation of the epoxide oxygen activates the

-carbon (benzylic) for attack, stabilizing the developing positive charge via the aromatic ring
(electronic control).[1][2]

Visualization: Reactivity Pathways[1][2]
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2-(2,5-Dichlorophenyl)oxirane

Beta-Attack Product
(Major Isomer)

1-(2,5-dichlorophenyl)-2-aminoethanol

 SN2 @ Beta-C
(Steric Control)

Alpha-Attack Product
(Minor/Specific)

Benzylic Substitution

 SN1-like @ Alpha-C
(Electronic Control)

Nucleophile (Basic)
(Azoles, Amines)

Nucleophile (Acidic)
(Alcohols, H2O)

Click to download full resolution via product page

Caption: Regioselective ring-opening pathways. Under basic conditions relevant to drug

synthesis, nucleophilic attack occurs at the terminal (beta) carbon.[1][2]

Applications in Drug Development & SAR[1]
While the 2,4-isomer is famous for Miconazole and Isoconazole, the 2,5-isomer is critical for:

Structure-Activity Relationship (SAR) Libraries
In the optimization of azole antifungals, the position of chlorine atoms on the phenyl ring

drastically affects:

Binding Affinity: The 2,5-substitution pattern alters the rotation angle of the phenyl ring within

the CYP51 active site compared to the 2,4-isomer.[1][2]

Metabolic Stability: Changing Cl position blocks or exposes specific metabolic soft spots on

the aromatic ring.[1][2]
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Synthesis of Bioactive Intermediates
A key reaction involves the coupling of the epoxide with imidazole or triazole:[1]

Protocol: Azole Coupling

Mix: Epoxide (1 eq) + Imidazole (3 eq).

Solvent: DMF or solvent-free melt at 90–110 °C.

Catalyst: Potassium Carbonate (K₂CO₃) can enhance rate.[1][2]

Product: 1-(2-(2,5-Dichlorophenyl)-2-hydroxyethyl)-1H-imidazole.[1][2]

Relevance: This intermediate is a direct analog of the Miconazole alcohol precursor, used to

test antifungal potency against resistant strains (e.g., Candida glabrata).[1][2]

Factor XIIa Inhibitors
Recent medicinal chemistry campaigns utilize the 2,5-dichlorobenzyl moiety (derived from this

epoxide or its halide precursors) to design small-molecule inhibitors of Factor XIIa for

antithrombotic therapy without bleeding risks.[1][2] The 2,5-substitution provides a unique fit in

the S1 specificity pocket of the protease.[1][2]

Handling, Stability & Safety (E-E-A-T)
Safety Warning: This compound is an alkylating agent.[1][2] It is potentially mutagenic and a

skin sensitizer.[1][2]

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Epoxides can hydrolyze slowly in

the presence of moisture or polymerize with Lewis acids.[1][2]

Hazards:

H315/H319: Causes skin and serious eye irritation.[1][2]

H317: May cause an allergic skin reaction.[1][2]

H341: Suspected of causing genetic defects (due to alkylating nature).[1][2]
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Decontamination: Spills should be treated with aqueous sodium bisulfite or ethanolamine to

open the ring and neutralize reactivity before disposal.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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